

physicochemical properties of 1-(Phenylamino)cyclopentanecarboxylic acid

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Compound of Interest

Compound Name: 1-(Phenylamino)cyclopentanecarboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of 1-(Phenylamino)cyclopentanecarboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of **1-(Phenylamino)cyclopentanecarboxylic acid** (CAS No. 6636-94-8), a molecule of interest in medicinal chemistry and drug development. The cyclopentanecarboxylic acid scaffold is a recognized structural motif in various pharmacologically active agents.^{[1][2]} Understanding the fundamental properties of derivatives like this is paramount for predicting their behavior in biological systems and for guiding formulation strategies. This document details the compound's molecular identity, lipophilicity (LogP), acidity (pKa), solubility, and solid-state characteristics. For each property, we discuss its significance in the drug development pipeline, present available computed data, and outline rigorous, self-validating experimental protocols for their determination. This synthesis of data and methodology serves as a critical resource for researchers engaged in the design and development of novel therapeutics.

Introduction: A Molecule at the Intersection of Proven Scaffolds

1-(Phenylamino)cyclopentanecarboxylic acid is a small molecule featuring two key functional domains: a cyclopentanecarboxylic acid and a phenylamino (or anilino) group, both attached to the C1 position of the cyclopentane ring. The carboxylic acid moiety is a prevalent functional group in pharmaceuticals, often crucial for target binding and enhancing aqueous solubility.^{[2][3][4]} However, its ionizable nature can also present challenges for membrane permeability and metabolic stability, necessitating a thorough characterization.^[4] The cyclopentane ring serves as a rigid, three-dimensional scaffold that can orient substituents in defined vectors, a valuable feature for optimizing interactions with biological targets.^[1]

The characterization of a potential active pharmaceutical ingredient's (API) physicochemical properties is a foundational step in drug discovery.^{[5][6][7]} These parameters—including lipophilicity, solubility, and ionization state—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound, ultimately dictating its bioavailability and efficacy. This guide provides the essential data and experimental frameworks to empower researchers in their evaluation of **1-(Phenylamino)cyclopentanecarboxylic acid** and related molecules.

Molecular Identity and Structure

Correctly identifying a compound is the first step in any scientific investigation. The key identifiers and structural information for **1-(Phenylamino)cyclopentanecarboxylic acid** are summarized below.

Identifier	Value	Source
CAS Number	6636-94-8	[8] [9] [10]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[8] [9] [10]
Molecular Weight	205.25 g/mol	[8] [9] [11]
Canonical SMILES	C1=CC=C(C=C1)NC2(CCCCC2)C(=O)O	[8] [11]
InChIKey	IPZZQQGHTNKHNM-UHFFFAOYSA-N	[10]
IUPAC Name	1-anilinocyclopentane-1-carboxylic acid	[12]

The structure consists of a central cyclopentane ring. One carbon atom is quarternary, substituted with both a carboxylic acid group and an amino group which is itself substituted with a phenyl ring.

Core Physicochemical Properties and Their Determination

Lipophilicity (LogP)

Expertise & Experience: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or "greasiness." It is a critical predictor of a drug's ability to cross biological membranes, its binding affinity to hydrophobic pockets of target proteins, and its potential for off-target toxicity. A LogP value between 1 and 3 is often considered a good starting point for oral bioavailability, though this is highly dependent on other factors.

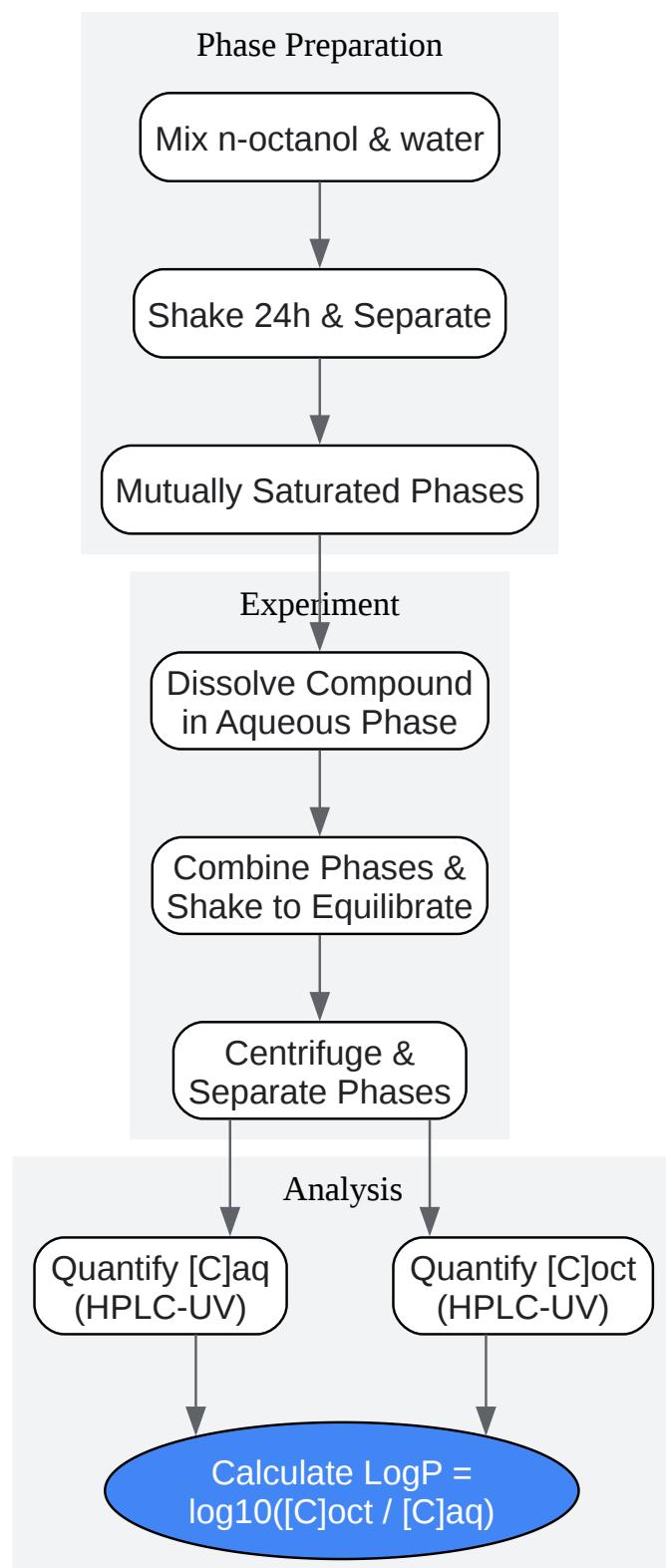
Data: Computational models predict a LogP value for **1-(Phenylamino)cyclopentanecarboxylic acid** of 2.4959.[8][11] This value suggests a balanced character, with sufficient lipophilicity to favor membrane partitioning without being so high as to cause poor aqueous solubility.

Trustworthiness (Experimental Protocol): The Shake-Flask Method (OECD Guideline 107) This is the gold-standard method for experimental LogP determination. Its trustworthiness comes from its direct measurement of partitioning at equilibrium.

Step-by-Step Methodology:

- **Preparation:** Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4) by shaking them together for 24 hours and allowing the phases to separate.
- **Dissolution:** Dissolve a precisely weighed amount of **1-(Phenylamino)cyclopentanecarboxylic acid** in the aqueous phase. The concentration should be below the limit of solubility and high enough for accurate detection.
- **Partitioning:** Combine the solution with an equal volume of the saturated n-octanol in a separatory funnel or suitable vessel.

- Equilibration: Shake the vessel gently for a sufficient period (e.g., 1-2 hours) at a constant temperature (typically 25 °C) to allow equilibrium to be reached. Centrifugation is required to ensure complete phase separation.
- Analysis: Carefully separate the two phases. Quantify the concentration of the compound in both the aqueous and octanol phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: $\text{LogP} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$

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Workflow for Shake-Flask LogP Determination.

Acidity and Ionization (pKa)

Expertise & Experience: The pKa value defines the strength of an acid. For a pharmaceutical compound with ionizable groups, the pKa dictates its charge state at a given pH. This is fundamentally important because the charge state dramatically affects solubility, permeability, and the ability to interact with ionic residues at a biological target. **1-(Phenylamino)cyclopentanecarboxylic acid** is amphoteric, possessing both an acidic carboxylic acid group and a weakly basic secondary amine.

Data:

- Acidic pKa (Carboxylic Acid): A predicted pKa is 2.22 ± 0.20 .^[10] This indicates a relatively strong carboxylic acid. At physiological pH (~ 7.4), this group will be fully deprotonated and negatively charged ($-\text{COO}^-$), which will dominate the molecule's overall charge and significantly enhance its aqueous solubility.
- Basic pKa (Amine): While not explicitly predicted in the search results, the pKa of the anilino-type amine is expected to be low (typically < 5) due to the delocalization of the nitrogen lone pair into the phenyl ring, making it a very weak base.

Trustworthiness (Experimental Protocol): Potentiometric Titration This method provides a highly reliable pKa value by directly measuring pH changes during neutralization. The self-validating nature of the protocol comes from the characteristic sigmoidal curve produced, from which the inflection point directly yields the pKa.

Step-by-Step Methodology:

- **Solution Preparation:** Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water, or a water/co-solvent mixture like methanol if solubility is low).
- **Titration Setup:** Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** Add a standardized titrant (e.g., 0.1 M NaOH for an acidic pKa) in small, precise increments using a burette.

- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Specialized software can be used to calculate the pKa from the first or second derivative of the curve for higher accuracy.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for administration via injection. Poor solubility is a major hurdle in drug development. The solubility of this compound will be highly pH-dependent due to its ionizable carboxylic acid group. At low pH ($\text{pH} < \text{pKa}$), the neutral form will dominate, likely leading to low solubility. At neutral and basic pH, the ionized carboxylate form will dominate, leading to significantly higher solubility.

Data: Specific experimental solubility data for **1-(Phenylamino)cyclopentanecarboxylic acid** was not found in the initial search results. Based on its structure, it is expected to have low intrinsic solubility (of the neutral form) but good solubility at physiological pH.

Trustworthiness (Experimental Protocol): Equilibrium Shake-Flask Method This method determines the thermodynamic equilibrium solubility, providing a definitive value for a given set of conditions (e.g., pH, temperature).

Step-by-Step Methodology:

- Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4).
- Suspension: Add an excess amount of the solid compound to the buffer in a sealed vial to create a saturated solution. The presence of undissolved solid is essential to ensure equilibrium is reached.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is achieved.

- Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation during this step.
- Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV. This concentration is the equilibrium solubility.

Summary of Physicochemical Data

The table below consolidates the available physicochemical data for **1-(Phenylamino)cyclopentanecarboxylic acid**.

Property	Value/Parameter	Type	Source
Molecular Weight	205.25 g/mol	-	[8] [9] [11]
LogP	2.4959	Computed	[8] [11]
pKa (acidic)	2.22 ± 0.20	Predicted	[10]
Aqueous Solubility	Data not available	Experimental	-
Melting Point	Data not available	Experimental	-
TPSA	49.33 Å ²	Computed	[8] [11]
H-Bond Donors	2	Computed	[8] [11]
H-Bond Acceptors	2	Computed	[8] [11]
Rotatable Bonds	3	Computed	[8] [11]

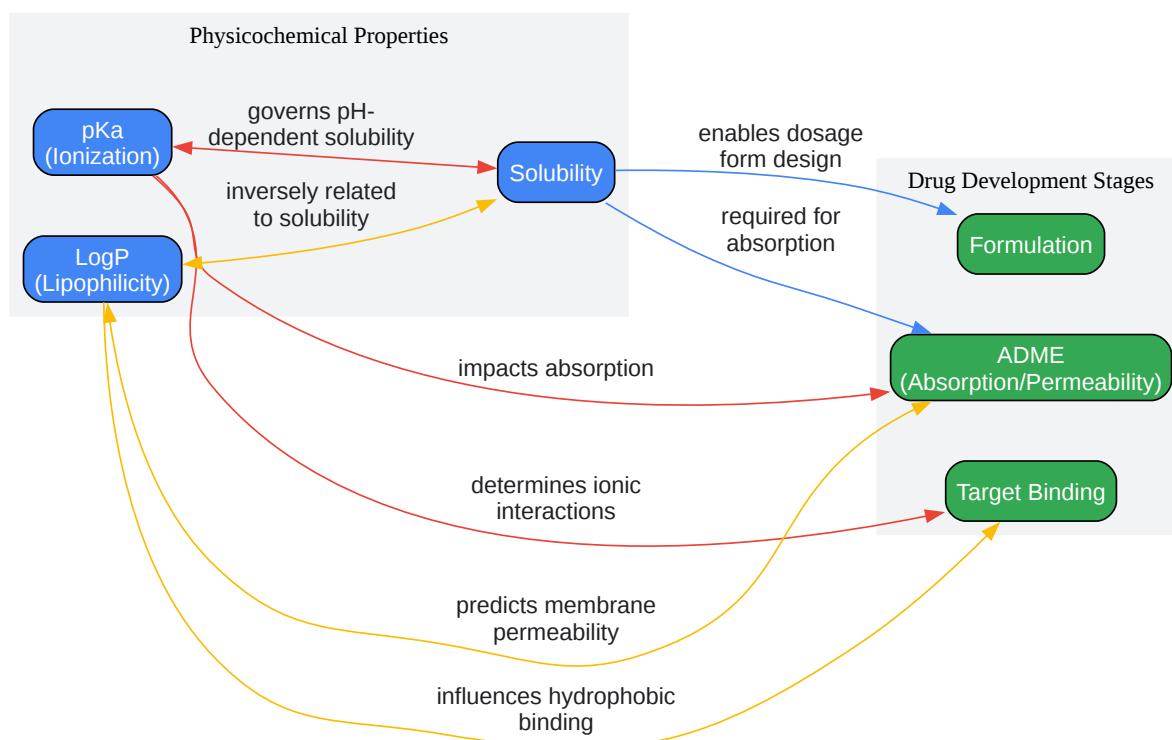
Relevance in Drug Discovery and Development

The physicochemical profile of an API directly influences every stage of its development journey. The balanced LogP and the presence of a strong acidic group give **1-(Phenylamino)cyclopentanecarboxylic acid** a classic "drug-like" profile with predictable trade-offs.

- Target Interaction: The combination of a hydrophobic phenyl ring and a charged carboxylate group allows for potential interactions with targets via both hydrophobic and ionic/hydrogen-

bonding mechanisms.

- Formulation: The high solubility expected at neutral pH simplifies the development of aqueous formulations for both oral and parenteral routes. However, its low intrinsic solubility could be a challenge if a low pH environment is encountered.
- ADME Profile: The LogP of ~2.5 is favorable for passive diffusion across membranes. However, at physiological pH, the compound will be ionized, which typically hinders passive transport but can make it a substrate for active uptake transporters. This duality is a key area for experimental investigation.



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Interplay of Physicochemical Properties in Drug Development.

Conclusion

1-(Phenylamino)cyclopentanecarboxylic acid presents a physicochemical profile characterized by moderate lipophilicity and a strong acidic center. The computed values for LogP and pKa suggest a molecule that will be soluble and negatively charged under physiological conditions, traits that have profound and predictable consequences for its biological activity and formulation. While these computational data provide a strong directional framework, this guide underscores the necessity of rigorous experimental validation. The detailed protocols provided herein for determining LogP, pKa, and solubility serve as a reliable foundation for researchers to build a comprehensive, data-driven understanding of this compound, enabling its effective evaluation in drug discovery programs.

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